beta-Elemene

Description

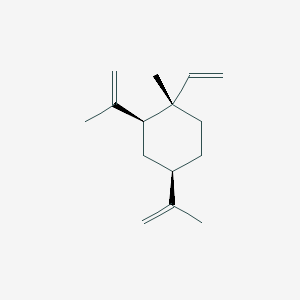

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFTUNCRGUEPRZ-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]([C@@H](C1)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865690, DTXSID60881211 | |

| Record name | (+/-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33880-83-0, 515-13-9 | |

| Record name | (±)-β-Elemene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33880-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-β-Elemene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-beta-Elemene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1S,2S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ELEMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QG8CX6LXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Elemene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Odyssey of Beta-Elemene: From Ancient Remedy to Modern Anticancer Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Beta-elemene, a bicyclic sesquiterpenoid extracted from the traditional Chinese medicinal herb Rhizoma Zedoariae (Ezhu), represents a compelling example of natural product drug discovery. For centuries, this herb has been a staple in Traditional Chinese Medicine (TCM) for treating a variety of ailments, including those with cancer-like presentations. This technical guide chronicles the journey of this compound from its empirical use in ancient remedies to its isolation, pharmacological characterization, and eventual approval as a mainstream anticancer drug in China. We will delve into the historical context of its use, the scientific milestones in its development, its multifaceted mechanisms of action, and provide detailed protocols for its study, offering a comprehensive resource for researchers in oncology and natural product chemistry.

Historical Roots in Traditional Chinese Medicine

The use of Rhizoma Zedoariae, the dried rhizome of Curcuma wenyujin, Curcuma kwangsiensis, or Curcuma phaeocaulis, is deeply embedded in the history of Traditional Chinese Medicine.[1] Historical texts describe its properties as pungent and bitter, with an affinity for the liver and spleen meridians.[1] Traditionally, it has been employed to invigorate blood circulation, move "qi" (vital energy), and alleviate pain.[1] Its application in conditions characterized by stagnation, such as abdominal masses and pain, laid the empirical groundwork for its later investigation as an anticancer agent.[2] In TCM theory, cancer is often viewed as a manifestation of prolonged stagnation of qi and blood, leading to the formation of masses. The historical use of Rhizoma Zedoariae to break up such stagnation provides a clear rationale for its traditional application in cancer-like conditions.[2][3]

The Scientific Unveiling of a Potent Molecule: A Historical Timeline

The transition of this compound from a component of a traditional herbal remedy to a purified, clinically approved drug is a testament to the power of scientific inquiry. This journey can be demarcated by several key milestones:

-

1983: The First Isolation. A pivotal moment in the history of this compound was its first successful isolation and identification from the essential oil of Curcuma wenyujin by Chinese scientist Guo Y.T. and his team.[4] This breakthrough paved the way for focused pharmacological studies on the purified compound.

-

Late 1980s - Early 1990s: Preclinical Investigations. Following its isolation, researchers began to rigorously evaluate the pharmacological properties of this compound. In vitro and in vivo studies demonstrated its significant anti-tumor activities against a range of cancer cell lines and in animal models.[4][5] These early studies were crucial in establishing its potential as a therapeutic agent.

-

1994: Clinical Approval in China. Based on the promising preclinical data and early clinical trials, elemene oral emulsion and injection, with this compound as the primary active component (typically around 85%), were approved by the China Food and Drug Administration (CFDA) for the treatment of various cancers.[6][7] This marked a significant achievement in the modernization of Traditional Chinese Medicine.

-

Late 1990s - Present: Elucidation of Mechanisms and Formulation Development. Subsequent research has focused on unraveling the complex molecular mechanisms underlying this compound's anticancer effects. Concurrently, significant efforts have been made to improve its clinical utility. A key figure in this phase is Dr. XIE Tian, who pioneered the development of elemene nanoliposome formulations to address the poor water solubility and improve the bioavailability of the compound.[8]

Multifaceted Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a complex and multi-targeted mechanism, a characteristic often observed with natural products. This pleiotropic activity contributes to its broad-spectrum efficacy and its ability to circumvent some of the resistance mechanisms that plague single-target therapies.

Induction of Apoptosis

A primary mechanism by which this compound inhibits cancer cell growth is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade. Western blot analysis of cancer cells treated with this compound typically reveals:

-

Upregulation of pro-apoptotic proteins: Increased expression of Bax and Bak.

-

Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.[9]

-

Activation of caspases: Cleavage and activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7).[9]

-

Cleavage of Poly(ADP-ribose) polymerase (PARP): A hallmark of caspase-3 activity and a definitive marker of apoptosis.[9]

Cell Cycle Arrest

This compound can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[5] This is accomplished by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.

Reversal of Multidrug Resistance (MDR)

One of the most significant clinical advantages of this compound is its ability to reverse multidrug resistance in cancer cells. It achieves this by:

-

Inhibiting the function of ABC transporters: this compound can directly inhibit the efflux pump activity of P-glycoprotein (ABCB1), a major contributor to MDR.[10]

-

Downregulating the expression of MDR-related proteins. [10]

This ability to resensitize resistant cancer cells to conventional chemotherapeutics makes this compound a valuable component of combination therapies.

Anti-metastatic and Anti-angiogenic Effects

This compound has been shown to inhibit the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix.[7] Furthermore, it exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels that tumors need to grow and spread.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |

| Oral Squamous Cell Carcinoma | Tca-8113 | 74.42 | [11] |

| Oral Squamous Cell Carcinoma (Cisplatin-resistant) | Tca-8113-CDDP | 76.32 | [11] |

| Breast Cancer | MDA-MB-231 | ~50 | [5] |

| Breast Cancer | MCF-7 | ~60 | [5] |

| Lung Cancer | A549 | ~40-60 | [11] |

| Glioblastoma | U87 | ~80 | [11] |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

To facilitate further research into the anticancer properties of this compound, we provide the following detailed experimental protocols.

Extraction and Isolation of this compound from Rhizoma Zedoariae

This protocol outlines a general procedure for the extraction and purification of this compound using column chromatography.

-

Preparation of Plant Material:

-

Obtain dried rhizomes of Curcuma wenyujin.

-

Grind the rhizomes into a fine powder.

-

-

Extraction of Volatile Oil:

-

Subject the powdered rhizomes to steam distillation to extract the volatile oil.[12]

-

Collect the distillate and separate the oil layer.

-

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the volatile oil in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the sample onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).[13]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest (this compound).

-

-

Purification and Identification:

Western Blot Analysis of Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins in cancer cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture cancer cells to ~70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

-

Protein Extraction:

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by molecular weight on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.[9]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

In Vivo Xenograft Tumor Model

This protocol details the evaluation of this compound's antitumor efficacy in a mouse xenograft model.

-

Cell Culture and Implantation:

-

Culture human cancer cells (e.g., A549 lung cancer cells).

-

Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment groups (e.g., vehicle control, this compound).

-

Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

-

-

Tumor Monitoring:

-

Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

For cell lines expressing luciferase, tumor burden can be monitored non-invasively using bioluminescence imaging.[17]

-

-

Bioluminescence Imaging (for luciferase-expressing cells):

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

The tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.

-

Clinical Significance and Future Directions

This compound has been used in the clinic in China for over two decades, primarily as an adjunct to chemotherapy and radiotherapy.[21] Meta-analyses of clinical trials have shown that the combination of elemene with conventional therapies can improve treatment efficacy, enhance quality of life, and reduce the side effects of chemotherapy in patients with various cancers, including lung cancer.[21]

Despite its clinical use, further research is warranted to fully realize the therapeutic potential of this compound. Future investigations should focus on:

-

Conducting large-scale, randomized controlled trials to further validate its efficacy and safety in diverse patient populations.

-

Exploring novel drug delivery systems to enhance its bioavailability and target specificity.

-

Investigating the synergistic effects of this compound with newer targeted therapies and immunotherapies.

-

Identifying predictive biomarkers to select patients who are most likely to benefit from this compound treatment.

Conclusion

The story of this compound is a powerful illustration of how traditional knowledge can serve as a valuable starting point for modern drug discovery. From its origins in the ancient practice of Traditional Chinese Medicine to its current use as a clinically approved anticancer drug, this compound has undergone a remarkable journey of scientific validation. Its multifaceted mechanisms of action, favorable safety profile, and ability to overcome drug resistance make it a promising therapeutic agent in the fight against cancer. This technical guide provides a comprehensive overview of the history, pharmacology, and methods for studying this intriguing natural product, with the aim of inspiring further research and development in this exciting field.

References

- BenchChem. (2025).

- CN102432420B. (n.d.). Method for extracting and separating this compound from Lantana camara. Google Patents.

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

- Extraction and isol

- IC50 values for compounds 1 and 2 in various cancer cell lines and a.... (n.d.).

- Bai, Z., Yao, C., Zhu, J., Xie, Y., Ye, X., Bai, R., & Xie, T. (2021). Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification. Molecules (Basel, Switzerland), 26(6).

- Guan, C., Liu, W., Yue, Y., Jin, H., Wang, X., & Wang, X. J. (2015). Inhibitory effect of β-elemene on human breast cancer cells.

- Xie, Q., Li, F., Fang, L., Liu, W., Gu, C., & Ma, Z. (2020). The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment.

- β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo. (2022). PMC - NIH.

- Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice. (n.d.). PMC - NIH.

- IC50 values of cisplatin or β-Ele in OSCC cells and the enhancement of.... (n.d.).

- BenchChem. (2025).

- Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry.

- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry.

- Stout, D., & David, J. (2018). Optical Bioluminescence Protocol for Imaging Mice. Methods in molecular biology (Clifton, N.J.), 1790, 29–40.

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

- US6464839B1. (n.d.). This compound, method to prepare the same and uses thereof. Google Patents.

- Zhai, B., Zeng, Y., Zeng, Z., Zhang, N., Li, C., Zeng, Y., You, Y., Wang, S., Chen, X., Sui, X., & Xie, T. (2018). Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy. International journal of nanomedicine, 13, 6279–6296.

- Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pedi

-

OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]

- How to run column chrom

- Four Undescribed Sesquiterpenes From the Rhizomes of Curcuma wenyujin. (n.d.). PubMed.

- The main pharmacological activities and molecular mechanisms of β-elemene. (n.d.).

- Asadzadeh, F., Ferrucci, V., De Antonellis, P., & Zollo, M. (2017). In vivo bioluminescence imaging using orthotopic xenografts towards patient's derived-xenograft Medulloblastoma models. The quarterly journal of nuclear medicine and molecular imaging : official publication of the Italian Association of Nuclear Medicine (AIMN) [and] the International Association of Radiopharmacology (IAR), [and] Section of the Society of..., 61(1), 95–101.

- The source, structure and approved clinical forms of β-elemene. (n.d.).

- Analysis on internal mechanism of zedoary turmeric in treatment of liver cancer based on pharmacodynamic substances and pharmacodynamic groups. (n.d.). NIH.

- β-Elemene, a compound derived from Rhizoma zedoariae, reverses multidrug resistance mediated by the ABCB1 transporter. (n.d.). PubMed.

- Chemical constituents from the radix of Curcuma wenyujin. (n.d.). PubMed.

- Bai, Z., Yao, C., Zhu, J., Xie, Y., Ye, X., Bai, R., & Xie, T. (2021). Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification. Molecules (Basel, Switzerland), 26(6).

- Cell Signaling Technology. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.

- Curcumaones A-N, sesquiterpenes from the secondary rhizomes of Curcuma wenyujin. (n.d.). PubMed.

- Chemical constituents from aerial part of Curcuma wenyujin. (n.d.). PubMed.

- Review of the traditional uses, phytochemistry, and pharmacology of Curcuma wenyujin Y. H. Chen et C. Ling. (2021). PubMed.

- Bioluminescence Imaging. (2024). Protocols.io.

- Molecular characterization of antitumor effects of the rhizome extract from Curcuma zedoaria on human esophageal carcinoma cells. (2016).

- Li, X., Yang, G., Li, X., Zhang, Y., Yang, J., Chang, J., Sun, X., Zhou, X., & Cui, Y. (2015). Traditional Chinese medicine in cancer care: a review of case reports published in Chinese literature.

- Use of Traditional Chinese Medicine in Cancer Treatment. (2024).

Sources

- 1. Analysis on internal mechanism of zedoary turmeric in treatment of liver cancer based on pharmacodynamic substances and pharmacodynamic groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional Chinese medicine and cancer: History, present situation, and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6464839B1 - this compound, method to prepare the same and uses thereof - Google Patents [patents.google.com]

- 5. Inhibitory effect of β-elemene on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Discovery and bioassay of disubstituted β-elemene-NO donor conjugates: synergistic enhancement in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102432420B - Method for extracting and separating this compound from Lantana camara - Google Patents [patents.google.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. jocpr.com [jocpr.com]

- 15. benchchem.com [benchchem.com]

- 16. cdn.origene.com [cdn.origene.com]

- 17. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. minervamedica.it [minervamedica.it]

- 21. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of β-Elemene and Its Isomers

Executive Summary

β-elemene, a sesquiterpene extracted from the medicinal plant Curcuma wenyujin, has emerged as a significant agent in oncology, particularly in China where it is an approved cancer therapy.[1] This guide provides an in-depth analysis of the pharmacological profile of β-elemene and its structural isomers (γ-elemene and δ-elemene). We will dissect its multi-modal mechanisms of action, which encompass the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. A critical focus is placed on its ability to modulate key oncogenic signaling pathways, such as PI3K/AKT/mTOR, and its capacity to reverse multidrug resistance (MDR). This document synthesizes preclinical data, outlines robust experimental protocols for its evaluation, and discusses its pharmacokinetic properties, providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Elemene Family of Sesquiterpenes

Elemene is a collective term for a group of four structural isomers (α, β, γ, and δ-elemene) of a naturally occurring sesquiterpene compound.[2] While all isomers are found in the essential oil of Curcuma wenyujin, β-elemene is identified as the most abundant and pharmacologically active component against cancer.[3][4] It is a non-cytotoxic, lipid-soluble molecule, a property that facilitates its passage across the blood-brain barrier, making it a candidate for treating brain tumors.[3][5] Clinically, elemene injections and oral emulsions are used to treat a variety of cancers, including lung, brain, liver, and breast cancer, often in combination with conventional chemotherapy to enhance efficacy and reduce side effects.[1][6][7]

Pharmacodynamic Profile of β-Elemene: A Multi-Targeted Approach

β-elemene's anti-tumor efficacy is not attributed to a single mechanism but rather to its ability to modulate multiple cellular processes and signaling pathways simultaneously.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism of β-elemene's anticancer activity.[8] It engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: β-elemene induces apoptosis by altering the balance of the Bcl-2 protein family. It downregulates the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria.[9][10] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in cell death.[1][10]

-

Extrinsic Pathway: Studies on β-elemene derivatives have shown activation of the death receptor pathway. This involves the downregulation of cellular FLICE-inhibitory protein (c-FLIP), which normally inhibits caspase-8 activation.[11][12] The subsequent activation of caspase-8 also leads to the executioner caspase cascade.[11]

Cell Cycle Arrest

β-elemene can halt the proliferation of cancer cells by inducing cell cycle arrest, most notably at the G2/M phase.[1][10] This is achieved by modulating the levels of key cell cycle regulators. Specifically, it has been shown to decrease the expression of cyclin B1 and the activating phosphorylation of Cdc2 (at Thr-161), while increasing the inhibitory phosphorylation of Cdc2 (at Tyr-15) and the expression of the cell cycle inhibitor p21.[1][10]

Inhibition of Proliferation and Metastasis

The uncontrolled proliferation and metastasis of cancer cells are driven by complex signaling networks. β-elemene has been shown to inhibit several of these critical pathways.

-

PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, survival, and metabolism. β-elemene acts as an inhibitor of this pathway, suppressing the activation of PI3K, AKT, and mTOR.[9] This inhibition contributes to its effects on apoptosis and the reversal of drug resistance.[9]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by β-elemene. It can activate p38-MAPK, which is involved in inducing apoptosis.[1][8]

-

Inhibition of Angiogenesis and Invasion: Metastasis is a multi-step process that includes invasion and the formation of new blood vessels (angiogenesis). β-elemene inhibits tumor cell invasion by downregulating the expression of matrix metalloproteinases (MMP-2/9).[1][3] It also exhibits anti-angiogenic activity by suppressing the expression of vascular endothelial growth factor (VEGF).[1][8]

Reversal of Multidrug Resistance (MDR)

A major challenge in chemotherapy is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells.[1] β-elemene can effectively reverse MDR by inhibiting the expression and function of these transporters, thereby increasing the intracellular concentration of chemotherapeutic agents.[1][3][13] This chemosensitizing effect makes it a valuable adjuvant in combination therapies.[14]

Comparative Profile of Elemene Isomers

The current body of scientific literature overwhelmingly focuses on β-elemene as the primary anti-cancer agent within the elemene mixture.[4]

-

β-Elemene: As detailed above, it is the most active and well-characterized isomer with a broad spectrum of anti-tumor activities.[3]

-

γ-Elemene & δ-Elemene: These isomers are considered auxiliary components.[3] The prevailing hypothesis is that they act synergistically to enhance the overall therapeutic effect of the elemene mixture, though there is a scarcity of direct comparative studies on their independent anti-cancer activity.[4]

Pharmacokinetic Profile of β-Elemene

Understanding the pharmacokinetics of β-elemene is crucial for its clinical application. Studies in rats have revealed several key characteristics:

-

Distribution: β-elemene is lipid-soluble and demonstrates high permeability across the blood-brain barrier, supporting its use in treating glioblastomas.[5][9]

-

Metabolism and Elimination: It is metabolized extensively and eliminated rapidly from the body.[5] Biotransformation is the primary route of elimination, with minimal amounts of the unchanged drug being excreted.[5] This rapid clearance and extensive metabolism can present challenges for maintaining therapeutic concentrations, highlighting the importance of novel drug delivery systems.[7]

Table 1: Summary of β-Elemene Pharmacokinetic Parameters (Intravenous Administration in Rats)

| Parameter | Description | Finding | Reference |

| Distribution | Ability to cross biological barriers | High permeability of the blood-brain barrier | [5] |

| Metabolism | Biotransformation in the body | Metabolized extensively | [5] |

| Elimination | Route and speed of removal | Eliminated rapidly, primarily as metabolites | [5] |

| Excretion | Percentage of unchanged drug excreted | Minimal fecal, biliary, and urinary excretion of unchanged drug | [5] |

Methodologies for Pharmacological Evaluation

To rigorously assess the pharmacological profile of β-elemene and its derivatives, a series of validated in vitro and in vivo experiments are essential.

Diagram 1: General Workflow for Efficacy Evaluation

Caption: General workflow for evaluating the anti-cancer efficacy of β-elemene.

Protocol: Cell Viability Assay (CCK-8)

Causality: This assay is fundamental for determining the cytotoxic or cytostatic effect of a compound on cancer cells. The Cell Counting Kit-8 (CCK-8) assay measures the activity of dehydrogenases in living cells, which is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of β-elemene in the appropriate cell culture medium. Replace the existing medium with the β-elemene-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours until the color in the control wells changes to a sufficient orange.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Causality: This flow cytometry-based method provides a quantitative assessment of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with β-elemene at the desired concentration (e.g., the IC50 value) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them with trypsin, and combine them with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on FITC and PI fluorescence (Q1: Necrotic, Q2: Late Apoptotic, Q3: Viable, Q4: Early Apoptotic).

Data Synthesis & Visualization

Table 2: IC50 Values of β-Elemene in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µg/mL) | Reference |

| Malignant Brain Tumor | A172 | 80.8 ± 11.9 | [4] |

| Malignant Brain Tumor | CCF-STTG1 | 82.8 ± 1.1 | [4] |

| Malignant Brain Tumor | U-87MG | 88.6 ± 0.89 | [4] |

| Leukemia | K562 | 18.66 ± 1.03 | [4] |

| Leukemia (drug-resistant) | K562/DNR | 16.31 ± 0.67 | [4] |

| Gastric Adenocarcinoma | SGC7901 | 35.05 ± 1.99 | [4] |

| Gastric Adenocarcinoma (drug-resistant) | SGC7901/ADR | 34.42 ± 2.91 | [4] |

| Non-Small Cell Lung Cancer | A549 | ~3.8 (IC50) | [9] |

Note: The efficacy of β-elemene is notably maintained or even slightly increased in drug-resistant cell lines, underscoring its potential to overcome MDR.

Diagram 2: β-Elemene Inhibition of the PI3K/AKT/mTOR Pathway

Caption: β-Elemene inhibits the PI3K/AKT/mTOR signaling cascade.

Clinical Significance and Future Directions

β-elemene has been used as a second-line anti-tumor drug in China for over two decades, demonstrating clinical efficacy and a favorable safety profile.[1] Clinical trials have confirmed its role as a sensitizer and synergist for chemotherapy and radiotherapy, often improving patient quality of life and survival rates.[1][15]

Future research is focused on several key areas:

-

Structural Modification: Synthesizing novel derivatives of β-elemene to improve its potency, solubility, and pharmacokinetic properties.[1][11]

-

Advanced Drug Delivery: Developing nanocarrier-based systems (e.g., liposomes, nanoparticles) to enhance bioavailability and achieve targeted delivery, thereby reducing off-target effects and improving therapeutic index.[7][16]

-

Combination Therapies: Further exploring synergistic combinations with targeted therapies and immunotherapies to overcome resistance and improve outcomes in a wider range of cancers.

The available evidence strongly supports β-elemene as a potent, multi-targeted anti-cancer agent. Its ability to induce apoptosis, arrest the cell cycle, and reverse multidrug resistance provides a solid foundation for its clinical use and further development.

References

-

Yao, Z., et al. (2021). Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification. MDPI. [Link]

-

Li, X., et al. (2021). β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling. National Institutes of Health. [Link]

-

Zheng, J., et al. (2021). Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review. PubMed Central. [Link]

-

Jaganathan, S. K., et al. (2017). β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect. PMC - NIH. [Link]

-

Li, X., et al. (2010). Antitumor effect of beta-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death. PubMed. [Link]

-

Wang, K., et al. (2005). The pharmacokinetics of a novel anti-tumor agent, this compound, in Sprague-Dawley rats. Biopharmaceutics & Drug Disposition. [Link]

-

Yu, Z., et al. (2011). β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS. PubMed. [Link]

-

Gao, F., et al. (2021). The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment. PMC - PubMed Central. [Link]

-

Wang, B., et al. (2012). Systematic review of this compound injection as adjunctive treatment for lung cancer. NCBI. [Link]

-

Liu, Y., et al. (2022). β-Elemene Promotes Apoptosis Induced by Hyperthermia via Inhibiting HSP70. PMC - NIH. [Link]

-

Yu, Z., et al. (2011). β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. PLOS One. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Elemene. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Elemene. PubChem Compound Database. [Link]

-

National Cancer Institute. (n.d.). Definition of this compound. NCI Drug Dictionary. [Link]

-

Chen, Y., et al. (2023). Chemical structures of β-elemene and its main derivatives. ResearchGate. [Link]

-

Zhai, B., et al. (2018). Chemical structure of β-Elemene. ResearchGate. [Link]

-

Zhai, B., et al. (2018). Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy. Dove Medical Press. [Link]

-

Wang, Y., et al. (2020). Study on mechanism of elemene reversing tumor multidrug resistance based on luminescence pharmacokinetics in tumor cells in vitro and in vivo. RSC Advances. [Link]

Sources

- 1. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification [mdpi.com]

- 2. Elemene - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The pharmacokinetics of a novel anti-tumor agent, this compound, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor effect of this compound in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS | PLOS One [journals.plos.org]

- 13. Study on mechanism of elemene reversing tumor multidrug resistance based on luminescence pharmacokinetics in tumor cells in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. This compound | C15H24 | CID 6918391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Systematic review of this compound injection as adjunctive treatment for lung cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: Re-evaluating a Natural Sesquiterpene in Oncology

An In-Depth Technical Guide to the In Vitro Anti-Proliferative Effects of β-Elemene

β-elemene is a broad-spectrum anticancer agent derived from the traditional Chinese medicinal herb Curcuma wenyujin.[1] Unlike many cytotoxic agents, it exhibits a favorable safety profile, which has led to its clinical use in various countries for the treatment of multiple cancers.[1][2] Its unique ability to penetrate the blood-brain barrier further enhances its therapeutic potential.[2] This guide provides an in-depth technical overview of the core anti-proliferative mechanisms of β-elemene observed in vitro, offering researchers and drug development professionals a foundational understanding and practical protocols for its evaluation. We will move beyond simple descriptions to explore the causal relationships between experimental design, observed outcomes, and the underlying molecular signaling events.

Part 1: Foundational Anti-Proliferative Assessment: Cell Viability

The initial evaluation of any potential anti-cancer compound begins with assessing its impact on cancer cell viability and proliferation. The primary objective is to determine the dose-dependent inhibitory effect and establish a key quantitative metric: the half-maximal inhibitory concentration (IC50).

Causality in Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[3][4] Its selection is based on a critical principle: it measures metabolic activity as a surrogate for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This allows for a quantitative assessment of β-elemene's cytostatic or cytotoxic effects.

Data Presentation: β-Elemene IC50 Values Across Various Cancer Cell Lines

The anti-proliferative activity of β-elemene has been documented across a wide array of cancer cell lines. The following table summarizes reported IC50 values, providing a comparative overview of its potency.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Citation |

| A549 | Non-Small Cell Lung Cancer | ~27 | Not Specified | [5] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified (Dose-dependent inhibition) | 24, 48, 72 | [6] |

| HepG2 | Hepatocellular Carcinoma | Not Specified (Dose-dependent inhibition) | 24, 48, 72 | [7] |

| SGC7901 | Gastric Adenocarcinoma | 35.05 ± 1.99 | 48 | [8] |

| K562 | Leukemia | 18.66 ± 1.03 | 48 | [8] |

| Tca-8113 | Oral Squamous Cell Carcinoma | 74.42 | 48 | [9] |

| A2780 | Ovarian Cancer | Not Specified (Dose-dependent inhibition) | Not Specified | [10] |

| A2780/CP | Cisplatin-Resistant Ovarian Cancer | Not Specified (Dose-dependent inhibition) | Not Specified | [10] |

Note: IC50 values can vary based on experimental conditions, such as cell seeding density and specific assay parameters.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol provides a self-validating workflow for determining the dose-dependent cytotoxic/cytostatic effects of β-elemene.

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate overnight (~18-24 hours) in a humidified incubator (37°C, 5% CO2) to allow for cell adherence and recovery. Causality: Overnight incubation ensures cells are in a logarithmic growth phase and have adhered properly, preventing detachment-induced cell death from confounding the results.

-

Compound Preparation & Treatment: Prepare a stock solution of β-elemene in a suitable solvent like DMSO. Create a serial dilution of β-elemene in complete cell culture medium to achieve the final desired concentrations. Replace the existing medium in the wells with the medium containing the various concentrations of β-elemene. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).[11]

-

MTT Incubation: After the treatment period, carefully remove the medium. Add 100 µL of fresh, serum-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[4] Incubate for 3-4 hours. Causality: Serum-free medium is used because components in serum can interfere with the reduction of MTT, leading to inaccurate results.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals. Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[3][4]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the viability percentage against the log of β-elemene concentration to determine the IC50 value using non-linear regression analysis.

Part 2: Unraveling the Mechanisms of Proliferation Inhibition

The reduction in cell viability observed in the MTT assay is often a result of two primary cellular events: cell cycle arrest and the induction of programmed cell death (apoptosis).

Mechanism 1: Induction of Cell Cycle Arrest

β-elemene has been shown to halt the progression of cancer cells through the cell cycle, a critical process for proliferation.[1][12] This arrest prevents cells from dividing and replicating. Reports indicate that β-elemene can induce G2/M phase arrest in non-small-cell lung cancer (NSCLC) cells and G0/G1 phase arrest in other cancer types.[13][14][15][16]

This arrest is mechanistically linked to the modulation of key cell cycle regulatory proteins. For instance, in NSCLC cells, β-elemene treatment leads to decreased levels of Cyclin B1 and the active, phosphorylated form of Cdc2 (p-Cdc2 at Thr-161), which are essential for entry into mitosis.[14][16] Concurrently, it can upregulate the expression of cyclin-dependent kinase inhibitors like p21 and p27.[1][10][16]

Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol enables the quantification of cells in different phases of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of β-elemene for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all cells, including those that may have detached during arrest or death, are included in the analysis. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their morphology. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks). Causality: Dropwise addition of cold ethanol prevents cell clumping and ensures uniform fixation, which is critical for accurate DNA staining.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Causality: RNase A is essential to degrade cellular RNA, ensuring that PI exclusively stains DNA, thereby providing an accurate measurement of DNA content.

-

Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.

Mechanism 2: Induction of Apoptosis

Beyond halting proliferation, β-elemene is a potent inducer of apoptosis, or programmed cell death.[12][15] This is a key mechanism for eliminating malignant cells. β-elemene triggers apoptosis primarily through the intrinsic (mitochondrial) pathway.[14] This involves:

-

Modulation of Bcl-2 Family Proteins: Decreasing the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax.[1][2][14][17]

-

Mitochondrial Disruption: The altered Bcl-2/Bax ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[10][14]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner enzymes called caspases, notably caspase-9 and the final executioner caspase-3.[1][10][14] Activated caspase-3 then cleaves key cellular substrates, leading to the characteristic morphological changes of apoptosis.

Protocol 3: Apoptosis Quantification by Flow Cytometry (Annexin V/PI Staining)

This dual-staining method is the gold standard for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]

-

Cell Culture and Treatment: Grow and treat cells with β-elemene as described in the previous protocols.

-

Cell Harvesting: Collect all cells (adherent and floating). Wash the cells twice with cold PBS. Causality: It is critical to use cold PBS and keep cells on ice to minimize metabolic activity and prevent degradation of apoptotic markers.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.[20]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

-

Flow Cytometry Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately (within one hour) by flow cytometry.[20] The results will allow for the quantification of four distinct cell populations:

-

Annexin V- / PI-: Viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells (due to primary necrosis/membrane damage).

-

Visualization: Experimental Workflow

The following diagram illustrates the logical flow for the in vitro evaluation of β-elemene.

Caption: General experimental workflow for preclinical evaluation.

Part 3: Dissecting the Molecular Machinery: Signaling Pathways

The anti-proliferative effects of β-elemene are orchestrated through its modulation of critical intracellular signaling pathways that are commonly dysregulated in cancer. Understanding these pathways is key to elucidating its mechanism of action.

Key Target Pathway 1: PI3K/Akt/mTOR

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[2] β-elemene has been repeatedly shown to exert its antitumor effects by inhibiting this pathway.[1][2][14] By suppressing the phosphorylation (and thus activation) of key components like Akt and mTOR, β-elemene effectively shuts down downstream signals that promote protein synthesis and cell growth.[2][22]

Caption: β-Elemene inhibits the PI3K/Akt/mTOR signaling pathway.

Key Target Pathway 2: MAPK/ERK

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial signaling route that transmits signals from cell surface receptors to the nucleus to regulate gene expression and cell proliferation. β-elemene can inhibit this pathway, often by reducing the phosphorylation of ERK, thereby blocking downstream pro-proliferative signaling.[23][24][25]

Caption: β-Elemene inhibits the MAPK/ERK signaling pathway.

Protocol 4: Western Blotting for Protein Expression Analysis

Western blotting is indispensable for validating the mechanistic effects of β-elemene on the protein level, confirming the modulation of signaling pathways and apoptotic markers.

-

Protein Extraction: After treating cells with β-elemene, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of signaling proteins like Akt and ERK, which is essential for assessing pathway activation.

-

Protein Quantification: Determine the total protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.[3]

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-cleaved-caspase-3).

-

Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.

Conclusion

β-elemene demonstrates significant in vitro anti-proliferative effects across a multitude of cancer cell types. Its efficacy stems from a multi-pronged attack on cancer cell biology, including the potent induction of cell cycle arrest and apoptosis. These effects are not random cytotoxic events but are orchestrated through the targeted inhibition of key oncogenic signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK cascades. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these effects and further explore the therapeutic potential of this promising natural compound. The convergence of data from viability, cell cycle, apoptosis, and protein expression analyses creates a self-validating system that confirms the mechanistic basis of β-elemene's anti-cancer activity.

References

-

Liu, J., et al. (2022). β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling. Journal of Translational Medicine. Available at: [Link]

-

Zhai, B., et al. (2022). Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification. Molecules. Available at: [Link]

-

Zhai, B., et al. (2022). Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification. National Institutes of Health. Available at: [Link]

-

Jiang, Z., et al. (2017). β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect. Frontiers in Pharmacology. Available at: [Link]

-

Li, X., et al. (2005). Antitumor effect of beta-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death. Cellular and Molecular Life Sciences. Available at: [Link]

-

Gao, Y., et al. (2022). Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review. Molecules. Available at: [Link]

-

Jiang, Z., et al. (2017). β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect. National Institutes of Health. Available at: [Link]

-

Li, X., et al. (2005). Antitumor effect of [beta]-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death. ProQuest. Available at: [Link]

-

Li, X., et al. (2005). Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death. UTMB Research Experts. Available at: [Link]

-

Wang, J., et al. (2021). β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells. Journal of Cancer. Available at: [Link]

-

Liu, J., et al. (2018). β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1. National Institutes of Health. Available at: [Link]

-

Li, X., et al. (2010). β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells. National Institutes of Health. Available at: [Link]

-

Liu, Y., et al. (2018). Therapeutic effects of β-elemene via attenuation of the Wnt/β-catenin signaling pathway in cervical cancer cells. Oncology Letters. Available at: [Link]

-

Xu, L., et al. (2006). The synthesis and anti-proliferative effects of this compound derivatives with mTOR inhibition activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Effect of β-elemene on the PI3K/Akt/mTOR/p70S6K1 signalling pathway. ResearchGate. Available at: [Link]

-

Dai, Z.J., et al. (2013). Antiproliferative and apoptotic effects of β-elemene on human hepatoma HepG2 cells. Cancer Cell International. Available at: [Link]

-

Zhang, Y., et al. (2021). β‑elemene inhibits non‑small cell lung cancer cell migration and invasion by inactivating the FAK‑Src pathway. Oncology Reports. Available at: [Link]

-

Zhang, Y., et al. (2022). β-Elemene Promotes Apoptosis Induced by Hyperthermia via Inhibiting HSP70. National Institutes of Health. Available at: [Link]

-

Alipour, S., et al. (2019). The Use of ß-Elemene to Enhance Radio Sensitization of A375 Human Melanoma Cells. Cell Journal. Available at: [Link]

-

Zhang, Y., et al. (2021). β-elemene inhibits non-small cell lung cancer cell migration and invasion by inactivating the FAK-Src pathway. National Institutes of Health. Available at: [Link]

-

Zhang, X., et al. (2022). β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Anticancer effect of β-elemene against cancer cell lines of multiple origin. ResearchGate. Available at: [Link]

-

Liu, G., et al. (2022). This compound Reduces the Malignancy of Non-Small Cell Lung Cancer by Enhancing C3orf21 Expression. National Institutes of Health. Available at: [Link]

-

Liu, M., et al. (2016). Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway. National Institutes of Health. Available at: [Link]

-

Zhu, H., et al. (2018). β-Elemene treatment suppresses viability of cancer cells but not of normal cells. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values of cisplatin or β-Ele in OSCC cells and the enhancement of β-Ele on cisplatin sensitivity in Tca-8113-CDDP cells. ResearchGate. Available at: [Link]

-

Jayapal, M. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Available at: [Link]

-

Wu, J.F., et al. (2014). Structure and cytotoxic effects of β-elemene. ResearchGate. Available at: [Link]

-

Al-Dhaiban, A., et al. (2024). Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol. National Institutes of Health. Available at: [Link]

-

Elabscience. (2025). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience. Available at: [Link]

-

University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor effect of [beta]-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - ProQuest [proquest.com]

- 7. Antiproliferative and apoptotic effects of β-elemene on human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Elemene Effectively Suppresses the Growth and Survival of Both Platinum-sensitive and -resistant Ovarian Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Use of ß-Elemene to Enhance Radio Sensitization of A375 Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitumor effect of this compound in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 17. Therapeutic effects of β-elemene via attenuation of the Wnt/β-catenin signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. yeasenbio.com [yeasenbio.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]

- 25. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Elemene's Molecular Onslaught: A Technical Guide to its Signaling Pathways in Glioblastoma

Foreword: Confronting the Challenge of Glioblastoma

Glioblastoma (GBM) remains one of the most formidable challenges in modern oncology, characterized by its aggressive infiltration, rapid proliferation, and profound resistance to conventional therapies. The intricate and redundant signaling networks within GBM cells contribute to their survival and adaptability, demanding novel therapeutic strategies that can target multiple pathways simultaneously. In this context, natural compounds with pleiotropic anti-cancer effects have garnered significant interest. Beta-elemene, a sesquiterpene extracted from the medicinal herb Curcuma wenyujin, has emerged as a promising candidate. Its ability to cross the blood-brain barrier, a critical feature for any neuro-oncological therapeutic, combined with a favorable safety profile, positions it as a subject of intensive research. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in glioblastoma, offering a resource for researchers, scientists, and drug development professionals dedicated to advancing GBM treatment.

The Multi-pronged Attack: An Overview of this compound's Anti-GBM Activity

This compound exerts its anti-glioblastoma effects through a multifaceted approach, influencing a range of cellular processes from proliferation and apoptosis to senescence and migration. Unlike targeted therapies that focus on a single molecular abnormality, this compound's efficacy appears to stem from its ability to modulate several key signaling cascades, thereby disrupting the complex machinery that drives GBM progression. This guide will dissect the following core pathways:

-

Induction of Apoptosis: The STAT3 and p38 MAPK pathways.

-

Cell Cycle Arrest & Senescence: The YAP-CDK6 signaling axis.

-

Modulation of Cellular Survival: The GMFβ and ERK1/2 pathways.

-

The Dichotomous Role of Autophagy.

-

Inhibition of Angiogenesis: Downregulation of VEGF signaling.

Orchestrating Cell Death: Induction of Apoptosis

A fundamental mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis, in glioblastoma cells. This is achieved through the modulation of key signaling pathways that regulate cell survival and death.

Suppression of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in glioblastoma, promoting cell survival, proliferation, and immune evasion.[1] this compound has been shown to effectively suppress this pro-survival pathway.

Mechanistically, this compound treatment leads to an increase in reactive oxygen species (ROS) within the glioblastoma cells.[1] This elevation in ROS inhibits the phosphorylation of Janus kinase 2 (JAK2) and Src kinase, which are upstream activators of STAT3.[1] Consequently, the phosphorylation of STAT3 at tyrosine 705 is diminished, preventing its dimerization and translocation to the nucleus. The downstream effects include the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to the activation of caspase-3 and the execution of apoptosis.[1]

-

Cell Culture and Treatment: Plate U87MG or other suitable glioblastoma cell lines at a density of 1x10^6 cells per 100 mm dish. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caption: this compound induces ROS, which inhibits JAK2/Src and subsequent STAT3 phosphorylation, leading to apoptosis.

Activation of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, and its activation can lead to either cell survival or apoptosis depending on the context. In glioblastoma, this compound has been demonstrated to activate the p38 MAPK pathway, contributing to its anti-proliferative and pro-apoptotic effects.[2]

Treatment of glioblastoma cells with this compound leads to the phosphorylation and activation of p38 MAPK.[2] Activated p38 MAPK can then phosphorylate downstream targets that regulate the cell cycle and apoptosis. This activation has been linked to cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation.[2]

Caption: Workflow for assessing this compound-induced p38 MAPK activation in glioblastoma cells.

Halting Proliferation: Cell Cycle Arrest and Senescence

Beyond inducing immediate cell death, this compound can also halt the relentless proliferation of glioblastoma cells by inducing cell cycle arrest and cellular senescence.

The YAP-CDK6 Signaling Axis

Yes-associated protein (YAP) is a transcriptional co-activator that plays a critical role in cell proliferation and organ size control. In many cancers, including glioblastoma, YAP is overexpressed and promotes tumor growth. This compound has been shown to induce senescence in glioma cells by inactivating the YAP-CDK6 signaling pathway.[3]

Low concentrations of this compound downregulate the expression of YAP.[3] This leads to a subsequent decrease in the expression of Cyclin-Dependent Kinase 6 (CDK6), a key downstream target of YAP that is essential for cell cycle progression through the G1 phase.[3] The inactivation of this pathway results in a senescent phenotype, characterized by a flattened and enlarged cell morphology, increased senescence-associated β-galactosidase (SA-β-Gal) activity, and the upregulation of senescence markers like p16 and p53.[3] It is noteworthy that higher concentrations of this compound tend to induce apoptosis rather than senescence.[3]

-

Cell Seeding and Treatment: Plate C6 or other glioma cell lines in 6-well plates. After 24 hours, treat with a low concentration of this compound (e.g., 10 µg/mL) for 72 hours.

-

Fixation: Wash cells with PBS and fix with 1% formaldehyde in PBS for 10-15 minutes at room temperature.

-

Staining: Wash cells again with PBS and incubate with the SA-β-Gal staining solution at 37°C (without CO2) for 12-16 hours.

-

Imaging: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantification: Count the number of blue cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Modulating Cellular Survival Pathways

This compound further fine-tunes the fate of glioblastoma cells by modulating other critical survival pathways.

Activation of the GMFβ Signaling Pathway

Glia Maturation Factor Beta (GMFβ) is a protein that can regulate cell growth, differentiation, and apoptosis. In glioblastoma, overexpression of GMFβ has been shown to inhibit tumor growth.[4] this compound activates the GMFβ signaling pathway, contributing to its anti-proliferative effects.[4]

Treatment with this compound increases the phosphorylation of GMFβ.[4] This activation of GMFβ, in turn, leads to the phosphorylation of MKK3/6, kinases that are upstream of p38 MAPK, suggesting a potential crosstalk between the GMFβ and p38 MAPK pathways.[4] Silencing GMFβ expression has been shown to reverse the anti-tumor effects of this compound.[4]

Inhibition of the ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that promotes cell proliferation and survival. In some contexts, this compound has been shown to inhibit this pathway in glioblastoma cells. This inhibition can disrupt the formation of the Hsp90/Raf-1 complex, leading to the deactivation of Raf-1 and subsequent suppression of the ERK pathway.

The Dual-Edged Sword: The Role of Autophagy

Autophagy is a cellular self-digestion process that can either promote cell survival under stress or lead to cell death. The role of this compound-induced autophagy in cancer is complex and appears to be context-dependent. In some cancers, such as gastric cancer, this compound induces a protective autophagy that shields cells from apoptosis.[5] Conversely, in Ewing sarcoma, it triggers autophagy-mediated apoptosis.[6]